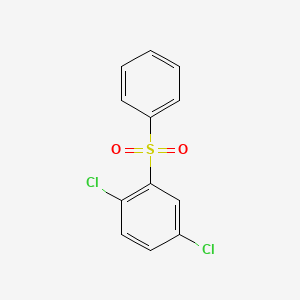

2-Benzenesulfonyl-1,4-dichlorobenzene

Overview

Description

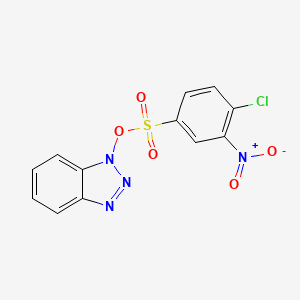

2-Benzenesulfonyl-1,4-dichlorobenzene is a useful research compound. Its molecular formula is C12H8Cl2O2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Benzenesulfonyl-1,4-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzenesulfonyl-1,4-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymer Synthesis and Properties : 2-Benzenesulfonyl-1,4-dichlorobenzene has been used in the Ni(0)-catalyzed polymerization process, leading to the synthesis of materials like oligomeric poly[3-(2‘-thiophenecarbonyl)-2,5-thiophene] and poly(2,5-benzophenone). These polymers exhibit high thermal stability and intrinsic viscosity, indicating potential applications in materials science (Hagberg, Olson, & Sheares, 2004).

Environmental Impact and Contamination Studies : Studies on chlorinated benzenes, including 1,4-dichlorobenzene, have revealed their widespread use in various industries. These compounds are known to be environmental contaminants, and their extensive use raises concerns regarding their impact on ecosystems and human health (Morita, 1977).

Biodegradation and Remediation : Research has shown that chlorobenzenes like 1,4-dichlorobenzene can undergo microbial reductive dechlorination. This process is crucial for the natural attenuation of these contaminants in the environment. The distinct isotope fractionation observed during the degradation of different chlorobenzene isomers provides insights into their biodegradation pathways (Liang et al., 2014).

Chemical Synthesis and Drug Development : 2-Benzenesulfonyl-1,4-dichlorobenzene and related compounds have been used in the synthesis of various chemical species. For instance, the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives, which have shown potent antibacterial properties and moderate enzyme inhibition, highlights its role in medicinal chemistry (Abbasi et al., 2017).

Catalysis and Chemical Reactions : The compound has been used in studies involving catalytic oxidation and reduction reactions. For example, its involvement in the catalytic reduction of chlorobenzenes with Pd/Fe nanoparticles sheds light on reaction sites, catalyst stability, and particle aging (Zhu & Lim, 2007).

properties

IUPAC Name |

2-(benzenesulfonyl)-1,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOUFJBAMAPFBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dichloro-3-methyl-1-(2-methylsulfonylethyl)pyrazolo[3,4-b]quinoline](/img/structure/B8039789.png)

![3,4-Dichlorospiro[chromene-2,1'-cyclopentane]](/img/structure/B8039801.png)

![2-methoxyethyl N-[(2-aminobenzoyl)amino]carbamate](/img/structure/B8039815.png)

![(2H-[1,2,4]Triazol-3-YL)-carbamic acid ethyl ester](/img/structure/B8039850.png)